
4-Bromofuran-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromofuran-3-sulfonamide” is a type of sulfonamide . Sulfonamides are organosulfur compounds that consist of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . They are typically crystalline and are used in many important drugs . “this compound” is available for pharmaceutical testing .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways . The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Molecular Structure Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Physical And Chemical Properties Analysis
Sulfonamides are typically crystalline . The crystal structures of sulfonamides determined experimentally and the polymorphism in these molecules have been clarified . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .
Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Synthesis A novel N-bromo sulfonamide reagent, closely related to 4-Bromofuran-3-sulfonamide, was used as an efficient catalyst for the synthesis of complex organic compounds. This method offers several advantages like the use of non-toxic materials, high yields, and clean workup, demonstrating the utility of bromo sulfonamides in organic synthesis (Khazaei et al., 2014).
Synthesis of Derivative Compounds Research has shown the preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides from a precursor like this compound. These findings indicate the potential of such compounds in the development of various organic derivatives, showcasing the versatility of bromo sulfonamides in chemical synthesis (Hartman & Halczenko, 1990).
Ligand Synthesis and Biological Evaluation Sulfonamide-derived new ligands and their metal complexes were synthesized for biological applications. These compounds, including ones related to this compound, showed moderate to significant antibacterial activity and good antifungal activity, highlighting their potential in medicinal chemistry and as agents against various infections (Chohan & Shad, 2011).
Sulfonamide-Sulfonimide Tautomerism Studies Research into sulfonamide derivatives, including this compound, has contributed to the understanding of sulfonamide-sulfonimide tautomerism. This research is significant in the field of organic chemistry for the insights it provides into the behavior of these compounds under different conditions (Branowska et al., 2022).
Carbonic Anhydrase Inhibition Studies A study focused on carbonic anhydrase inhibition found that sulfonamide derivatives, such as this compound, could be potent inhibitors. This research is significant for potential therapeutic applications, particularly in treating conditions related to abnormal carbonic anhydrase activity (Supuran et al., 2013).
Antibacterial and Antifungal Properties The antibacterial and antifungal properties of compounds synthesized from this compound have been investigated, revealing their effectiveness against various microbial strains. This highlights the potential of bromo sulfonamide derivatives in developing new antimicrobial agents (Toropin et al., 2017).
Sulfonamide in Drug Design Sulfonamide group, a key component in this compound, is widely used in medicinal chemistry and appears in many drugs. It plays a crucial role in the inhibition of certain enzymes, demonstrating its importance in drug design and development (Kalgutkar et al., 2010).
Synthesis of Novel Organic Compounds Studies have explored the synthesis of diverse organic compounds using this compound derivatives. These findings are important for expanding the scope of organic synthesis and exploring new chemical reactions (Kelly et al., 2008).
In Vitro Cytotoxicity and Antimicrobial Investigations Research has been conducted on the cytotoxicity and antimicrobial properties of sulfonamide derivatives, including those of this compound. These studies are significant for understanding the potential therapeutic applications of these compounds (Durgun et al., 2017).
Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides The direct synthesis of these compounds from thiols and amines highlights the importance of sulfonamides in pharmaceutical and agrochemical industries. This research underscores the versatility of sulfonamides like this compound in diverse industrial applications (Cao et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 4-Bromofuran-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, this compound prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . Folic acid is a precursor of tetrahydrofolate, a coenzyme that is necessary for the synthesis of nucleotides, the building blocks of DNA . Therefore, by inhibiting folic acid synthesis, this compound indirectly disrupts DNA synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) . Sulfonamides are generally well absorbed orally . They are distributed throughout the body and are metabolized mainly by the liver . The metabolites and unchanged drug are excreted by the kidneys .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folic acid and, consequently, DNA synthesis, this compound prevents bacteria from replicating . This bacteriostatic effect helps the immune system to eliminate the bacteria from the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Furthermore, the presence of other substances, such as food or other drugs, can affect the absorption of this compound . The drug’s stability can also be affected by temperature and light .
Safety and Hazards
Zukünftige Richtungen
Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols . In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
Eigenschaften
IUPAC Name |
4-bromofuran-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUIZCXDYRLHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)
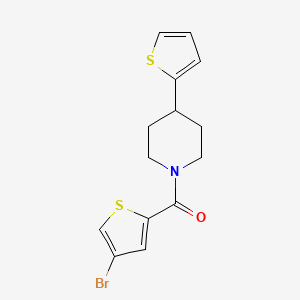
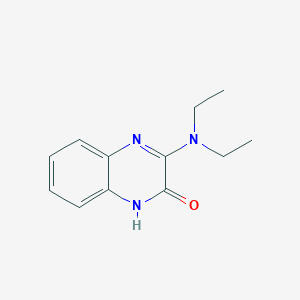
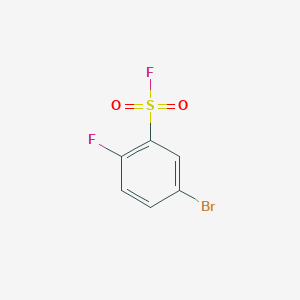
![2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2638755.png)
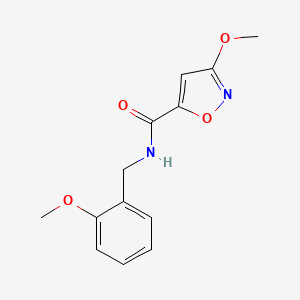
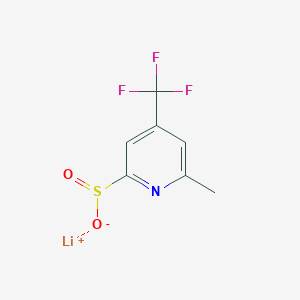
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2638761.png)
![N1-(1-phenylethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2638762.png)

![6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2638764.png)
![3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2638765.png)
![N-(2-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2638768.png)
